
1,3-Benzenedicarbonitrile,4,6-diamino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenedicarbonitrile, 4,6-diamino- is an organic compound with the molecular formula C8H6N4 It is characterized by the presence of two amino groups and two nitrile groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1,3-Benzenedicarbonitrile, 4,6-diamino- can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dicyanobenzene with ammonia under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
In industrial settings, the production of 1,3-Benzenedicarbonitrile, 4,6-diamino- may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
1,3-Benzenedicarbonitrile, 4,6-diamino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups to primary amines under suitable conditions.
Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3-Benzenedicarbonitrile, 4,6-diamino- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenedicarbonitrile, 4,6-diamino- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparación Con Compuestos Similares
1,3-Benzenedicarbonitrile, 4,6-diamino- can be compared with other similar compounds such as 1,4-Benzenedicarbonitrile and 2,4-Diamino-1,3,5-triazine. While these compounds share some structural similarities, 1,3-Benzenedicarbonitrile, 4,6-diamino- is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties .
Similar compounds include:
- 1,4-Benzenedicarbonitrile
- 2,4-Diamino-1,3,5-triazine
- 1,3-Dicyanobenzene
Propiedades
Fórmula molecular |
C8H6N4 |
|---|---|
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
4,6-diaminobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8H6N4/c9-3-5-1-6(4-10)8(12)2-7(5)11/h1-2H,11-12H2 |
Clave InChI |
NLLAIDCVACJMDE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1C#N)N)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


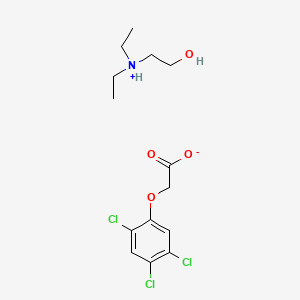
![Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13799234.png)
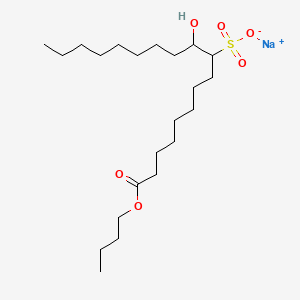
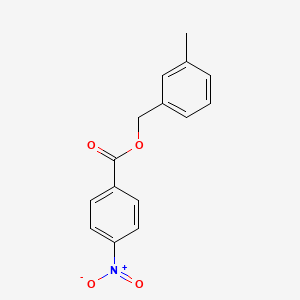
![benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate](/img/structure/B13799250.png)
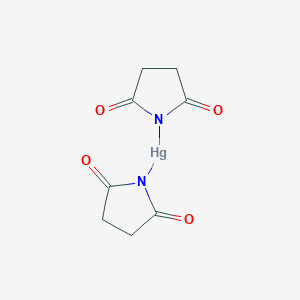


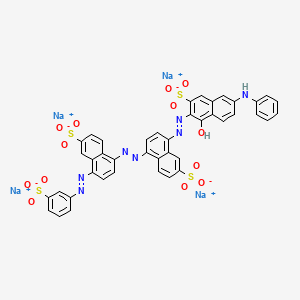
![2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13799277.png)


![1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13799304.png)

